molecular formula C8H7N5O2 B1179462 Fatty acids, C12-18, mixed esters with citric acid, pentaerythritol and stearyl alc. CAS No. 130328-22-2

Fatty acids, C12-18, mixed esters with citric acid, pentaerythritol and stearyl alc.

Cat. No.: B1179462
CAS No.: 130328-22-2
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Description

Fatty acids, C12-18, mixed esters with citric acid, pentaerythritol, and stearyl alcohol is a complex ester compound. It is synthesized from fatty acids with carbon chain lengths ranging from 12 to 18, citric acid, pentaerythritol, and stearyl alcohol. This compound is known for its multifunctional properties, making it valuable in various industrial applications, particularly in the formulation of lubricants, plasticizers, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves esterification reactions. The primary synthetic route includes the reaction of fatty acids (C12-18) with citric acid, pentaerythritol, and stearyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to ensure complete conversion of the reactants to the desired esters.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous or batch reactors. The reactants are mixed in the appropriate stoichiometric ratios and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, ensuring a high yield of the ester product. The final product is purified through filtration and vacuum distillation to achieve the desired purity and quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated sites of the fatty acid chains. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the ester functional groups, converting them to alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary and secondary alcohols.

    Substitution: Formation of amides or new ester derivatives.

Scientific Research Applications

Chemistry: The compound is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics. It is also employed as a surfactant in emulsions and dispersions.

Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.

Medicine: The compound finds applications in the formulation of pharmaceutical excipients, where it acts as a solubilizer and stabilizer for active pharmaceutical ingredients.

Industry: In the industrial sector, it is used as a lubricant additive to improve the performance and longevity of machinery. It is also utilized in the production of biodegradable lubricants and greases.

Mechanism of Action

The compound exerts its effects primarily through its ester functional groups. These groups can undergo hydrolysis in the presence of water or enzymes, releasing the constituent fatty acids, citric acid, pentaerythritol, and stearyl alcohol. The hydrolysis products can interact with various molecular targets, such as enzymes and receptors, modulating their activity and function. The pathways involved include ester hydrolysis and subsequent metabolic processes of the released components.

Comparison with Similar Compounds

  • Fatty acids, C12-18, esters with glycerol and citric acid
  • Fatty acids, C12-18, esters with trimethylolpropane and citric acid
  • Fatty acids, C12-18, esters with citric acid and isopropyl alcohol

Comparison: Compared to similar compounds, fatty acids, C12-18, mixed esters with citric acid, pentaerythritol, and stearyl alcohol exhibit unique properties due to the presence of pentaerythritol and stearyl alcohol. These components contribute to enhanced thermal stability and lubricity, making the compound particularly suitable for high-performance industrial applications. Additionally, the presence of citric acid imparts biodegradability, making it an environmentally friendly option.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, chemical behavior, applications, and unique characteristics

Properties

CAS No.

130328-22-2

Molecular Formula

C8H7N5O2

Molecular Weight

0

Origin of Product

United States

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